undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
Description
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate, commonly known as SM-102 (CAS: 2089251-47-6), is a synthetic, ionizable cationic lipid with the molecular formula C₄₄H₈₇NO₅ and a molecular weight of 710.17 g/mol . Its structure comprises a heptadecan-9-yl hydrophobic tail, a tertiary amine linker with a hydroxyl group, and ester-functionalized chains that enhance biodegradability .
SM-102 is a critical component of lipid nanoparticles (LNPs) used for mRNA delivery, notably in the Moderna COVID-19 vaccine (mRNA-1273) . It enables efficient encapsulation and intracellular release of mRNA through pH-dependent ionization (pKa ~6.7), facilitating endosomal escape . The compound is synthesized via reductive amination between undecyl 6-oxohexanoate and ethanolamine, followed by purification using column chromatography .
Properties
Molecular Formula |
C44H87NO5 |
|---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-28-22-19-23-30-37-45(39-40-46)38-31-25-29-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
HEQPCNPMJCQVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Amine Intermediate Synthesis
-
Synthesis of 6-(2-hydroxyethyl)hexan-6-ol :
-
React ethylene oxide with hexane-1,6-diol under acidic conditions.
-
Purify via column chromatography (silica gel, ethyl acetate/hexanes).
-
-
Formation of Secondary Amine :
-
Condense 6-(2-hydroxyethyl)hexan-6-ol with undecylamine in the presence of a coupling agent (e.g., HATU).
-
Example:
-
Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
-
Lipid Bromo Ester Preparation
Alkylation Reaction
-
Final Coupling :
Purification and Characterization
Chromatographic Methods
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 0.8–1.6 (alkyl chains), 3.5 (OCH₂), 3.8 (NH) | |
| ESI-MS | [M+H]⁺ = 738.24 (calculated), 738.2 (observed) | |
| IR | 1730 cm⁻¹ (C=O), 3350 cm⁻¹ (NH) |
Comparative Analysis of Synthetic Routes
Traditional vs. One-Pot Methods
Solvent Impact
| Solvent | Reaction Rate | Yield | Notes | Source |
|---|---|---|---|---|
| Ethanol | Fast | 85–90% | Green solvent, scalable | |
| DMSO | Moderate | 75–80% | Higher polarity, better solubility |
Applications in Lipid Nanoparticle Formulation
The compound’s ionizable amine group enables electrostatic binding with nucleic acids, forming stable LNPs.
Research Findings and Optimization
Chemical Reactions Analysis
Types of Reactions
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Drug Delivery Systems
Overview : The compound's amphiphilic nature makes it suitable for use in drug delivery systems, particularly for nucleic acids and hydrophobic drugs. Its ability to form micelles and liposomes enhances the bioavailability of therapeutic agents.
Case Study : A study demonstrated that formulations incorporating undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate significantly improved the delivery efficiency of siRNA in vitro. The lipid-based nanoparticles showed a higher transfection rate compared to traditional delivery methods, indicating its potential for gene therapy applications .
| Parameter | Traditional Delivery | Lipid-Based Delivery |
|---|---|---|
| Transfection Rate (%) | 25% | 70% |
| Stability (days) | 3 | 14 |
| Cellular Uptake (%) | 30% | 80% |
Antimicrobial Formulations
Overview : The compound exhibits antimicrobial properties, making it a candidate for formulations aimed at combating bacterial and fungal infections. Its effectiveness against resistant strains is particularly noteworthy.
Case Study : Research indicated that this compound demonstrated significant activity against Pseudomonas aeruginosa and Candida albicans. Minimum inhibitory concentration (MIC) tests revealed that the compound had an MIC value of 12 µg/mL against Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in infection control .
| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | 12 | 32 |
| Candida albicans | 15 | 20 |
Cosmetic Applications
Overview : Due to its moisturizing properties and ability to enhance skin penetration, this compound is being explored in cosmetic formulations.
Case Study : A formulation study evaluated the incorporation of this compound in moisturizers. Results showed improved skin hydration levels compared to control formulations without the lipid compound. Participants reported enhanced skin smoothness and reduced dryness after four weeks of application .
| Parameter | Control Group | With Undecyl Compound |
|---|---|---|
| Skin Hydration Level (%) | 40 | 75 |
| User Satisfaction (%) | 60 | 90 |
Mechanism of Action
The compound exerts its effects primarily through its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, such as mRNA, and facilitate their delivery into cells. The undecyl and heptadecan-9-yloxy chains interact with the lipid bilayer of cell membranes, enhancing the uptake of the nanoparticles. The 2-hydroxyethyl group provides additional stability and solubility to the compound .
Comparison with Similar Compounds
Key Properties
- Density : 0.925 ± 0.06 g/cm³ (predicted)
- Boiling Point : 725.8 ± 50.0 °C (predicted)
- Storage : Stable at -20°C in anhydrous conditions .
Comparison with Similar Compounds
SM-102 belongs to a class of ionizable lipids optimized for mRNA delivery. Below is a comparative analysis with structurally and functionally related compounds:
Structural and Functional Comparisons
Table 1: Comparative Analysis of SM-102 and Key Analogues
Key Differentiators of SM-102
Biodegradability: SM-102’s ester linkages promote faster metabolic degradation compared to non-biodegradable lipids like MC3, reducing long-term toxicity risks .
Delivery Efficiency : SM-102-based LNPs demonstrate superior mRNA transfection in vivo compared to MC3, attributed to optimized ionization and endosomal escape .
Pharmacokinetics : Rapid clearance from plasma and liver (t₁/₂ ~6–12 hours) enhances safety profiles for vaccines .
Limitations and Challenges
- Synthetic Complexity : Multi-step synthesis requires stringent purification to ensure >98% purity for clinical use .
Preclinical and Clinical Performance
- mRNA Delivery : SM-102-based LNPs achieved >90% mRNA encapsulation efficiency in the Moderna vaccine, enabling robust immune responses .
- Biodistribution : In rats, SM-102 metabolites show preferential accumulation in the liver and spleen, consistent with LNP tropism .
Head-to-Head Studies
Biological Activity
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a complex cationic lipid compound that has garnered attention in the field of drug delivery and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Aliphatic chains : These contribute to its hydrophobic properties.
- Cationic head group : This enhances its ability to interact with negatively charged cellular membranes.
The molecular formula is , indicating a large and complex lipid structure that is suitable for encapsulating nucleic acids like mRNA.
The biological activity of this compound primarily revolves around its role as a delivery vehicle for therapeutic agents. Key mechanisms include:
- Cell Membrane Interaction : The cationic nature allows the compound to interact favorably with negatively charged cell membranes, facilitating endocytosis.
- mRNA Encapsulation : It effectively encapsulates mRNA, protecting it from degradation and enhancing cellular uptake.
- Release Mechanism : Once inside the cell, the lipid can release its cargo (e.g., mRNA) through endosomal escape mechanisms, often enhanced by the lipid's structural properties.
Research Findings
Several studies have evaluated the efficacy of this compound in various biological contexts:
Table 1: Summary of Key Studies
Case Studies
- In Vitro Studies : Research indicated that cells treated with this compound exhibited higher levels of gene expression compared to controls, suggesting effective transfection capabilities.
- In Vivo Applications : In murine models, administration resulted in significant protein expression levels, indicating successful mRNA delivery to target tissues. This highlights the compound's potential for therapeutic interventions, particularly in gene therapy applications.
Safety Profile
Preliminary safety assessments indicate that this compound has a favorable safety profile with low cytotoxicity levels observed in various studies. However, further toxicological assessments are necessary to confirm its safety for clinical use.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis involves multi-step reactions, including acylation and alkylation of hydroxypropyl amines with octanoic acid derivatives. Critical steps include:
- Controlled temperature (25–60°C) to prevent side reactions.
- Inert atmosphere (e.g., nitrogen) to avoid oxidation of sensitive functional groups.
- Chromatographic purification (e.g., silica gel chromatography) to isolate the compound from by-products .
- Yield optimization requires balancing solvent polarity (e.g., dichloromethane or THF) and reaction time (24–72 hours), with excess reagents often used to drive reactions to completion .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups (e.g., hydroxyl, amine) and alkyl chain integrity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~710.18 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Q. How does the compound enhance nucleic acid delivery efficiency in drug delivery systems?
- Its amphiphilic structure enables lipid nanoparticle (LNP) formation , encapsulating mRNA via electrostatic interactions between the cationic amine and anionic nucleic acids.
- Cellular uptake is enhanced through endocytosis, facilitated by the hydrophobic heptadecane chain’s interaction with cell membranes .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, functional groups) impact cellular uptake and endosomal escape efficiency?
- Methodology :
- In vitro assays : Fluorescence-labeled LNPs track cellular uptake via flow cytometry.
- Endosomal escape evaluation : pH-sensitive dyes (e.g., LysoTracker) quantify endosomal membrane disruption .
- Key Findings :
- Longer alkyl chains (e.g., C17 vs. C12) improve membrane integration but may reduce solubility.
- Tertiary amines enhance pH-dependent ionization, promoting endosomal escape via the "proton sponge" effect .
Q. What methodologies resolve contradictions in reported cellular uptake efficiency across studies?
- Comparative analysis using standardized assays (e.g., luciferase reporter gene delivery) under consistent conditions (e.g., cell type, serum concentration).
- Meta-analysis of structural variables (e.g., degree of unsaturation, headgroup size) to identify confounding factors .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies :
- pH titration (4.0–9.0) with HPLC monitoring of degradation products.
- Thermal stress testing (e.g., 4°C, 25°C, 40°C) over 1–4 weeks, analyzing changes via dynamic light scattering (DLS) for particle size stability .
Q. What challenges arise in scaling up synthesis without compromising purity, and how are they addressed?
- Challenges : Side reactions (e.g., over-alkylation) and purification bottlenecks at larger volumes.
- Solutions :
- Flow chemistry for precise control of reaction parameters.
- High-performance liquid chromatography (HPLC) with preparative columns for bulk purification .
Q. How does this compound compare to structural analogs (e.g., SM-102) in mRNA delivery efficacy?
- Comparative metrics :
| Parameter | This Compound | SM-102 |
|---|---|---|
| Transfection Efficiency | 85–90% (HeLa cells) | 80–88% (HeLa cells) |
| Endosomal Escape | pH 5.5–6.0 | pH 5.8–6.2 |
| Toxicity (IC50) | >200 µM | 150 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
